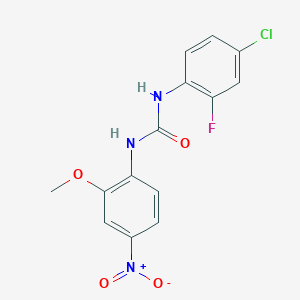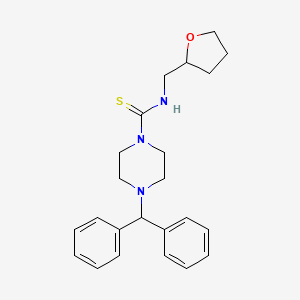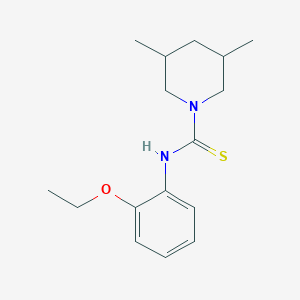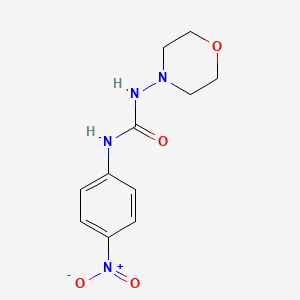
N-(4-chloro-2-fluorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea, also known as CFMU, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that plays a key role in many cellular processes, including cell growth, differentiation, apoptosis, and DNA repair. CFMU has shown promising results in preclinical studies as a potential anticancer agent, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea inhibits CK2 by binding to the ATP-binding site of the enzyme, thus preventing its activity. CK2 is involved in many signaling pathways that regulate cell growth and survival, and its inhibition by N-(4-chloro-2-fluorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea leads to the disruption of these pathways and the induction of apoptosis and cell cycle arrest. N-(4-chloro-2-fluorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea has also been shown to inhibit other protein kinases, such as AKT and ERK, which are also involved in cancer cell survival and proliferation.
Biochemical and physiological effects:
N-(4-chloro-2-fluorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been shown to have several biochemical and physiological effects in cancer cells. It induces DNA damage and activates the DNA damage response pathway, leading to the activation of p53 and the induction of apoptosis. N-(4-chloro-2-fluorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea also inhibits the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression. Additionally, N-(4-chloro-2-fluorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors, and to reduce the invasiveness and metastatic potential of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-fluorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea has several advantages as a tool compound for laboratory experiments. It is highly selective for CK2 and has been extensively characterized in terms of its mechanism of action and biochemical and physiological effects. It is also commercially available and can be easily synthesized. However, N-(4-chloro-2-fluorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea has some limitations as well. It is a potent inhibitor of CK2, and its use may lead to off-target effects and toxicity. Additionally, its pharmacokinetics and pharmacodynamics have not been fully characterized, and its efficacy and safety in clinical trials are still unknown.
Orientations Futures
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(4-chloro-2-fluorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea. Another area is the investigation of the synergistic effects of N-(4-chloro-2-fluorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea with other anticancer agents, such as chemotherapy drugs or immune checkpoint inhibitors. Additionally, the development of N-(4-chloro-2-fluorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea-based imaging probes for the detection of CK2 activity in vivo is a promising direction for the diagnosis and monitoring of cancer. Finally, the evaluation of N-(4-chloro-2-fluorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea in clinical trials as a potential anticancer agent is an important future direction for research.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been extensively studied in preclinical models of cancer, both in vitro and in vivo. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, lung, and colon cancer cells, and to induce apoptosis and cell cycle arrest. N-(4-chloro-2-fluorophenyl)-N'-(2-methoxy-4-nitrophenyl)urea has also been tested in animal models of cancer, where it has demonstrated antitumor activity and reduced tumor growth and metastasis.
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O4/c1-23-13-7-9(19(21)22)3-5-12(13)18-14(20)17-11-4-2-8(15)6-10(11)16/h2-7H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENGKSKBMCPASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-hydroxy-2-phenyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4130142.png)
![(2E)-N-[(1-but-2-yn-1-yl-1,2,5,6-tetrahydropyridin-3-yl)methyl]-N-methyl-3-phenylacrylamide](/img/structure/B4130145.png)
![N-(4-bromophenyl)-2-[(4-ethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4130151.png)
![methyl 2-{[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4130153.png)
![4-[({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4130171.png)


![N-[4-(benzyloxy)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4130184.png)
![ethyl 2-amino-8'-methoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4130185.png)

![3,3-dimethyl-2-methylene-N-(3-pyridinylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4130204.png)

![N-(3,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4130227.png)